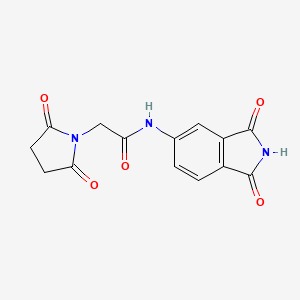![molecular formula C15H18ClN3O2S2 B6485931 6-ethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215575-14-6](/img/structure/B6485931.png)
6-ethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S .Chemical Reactions Analysis
Recently, Wang’s group showed that the nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S 3 ˙‾ (is provided in situ from Na 2 S or K 2 S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Anti-Cancer Activity
Thiophene derivatives have been evaluated for their anti-cancer potential. The compound may exhibit anti-tumor effects, making it a candidate for further investigation in cancer therapy .
Anti-Inflammatory Properties
Thiophenes have demonstrated anti-inflammatory activity. This compound could potentially modulate inflammatory pathways, contributing to the development of novel anti-inflammatory drugs .
Antimicrobial Applications
Thiophenes are known for their antimicrobial properties. The synthesized compound might be effective against bacteria, fungi, or other pathogens, warranting antimicrobial studies .
Anti-Arrhythmic Effects
Given the structural features, this compound could influence cardiac function. Investigating its anti-arrhythmic properties could be valuable .
Kinase Inhibition
Thiophenes often interact with kinases, which play crucial roles in cell signaling. Assessing the compound’s kinase inhibitory activity could reveal potential therapeutic targets .
Estrogen Receptor Modulation
Thiophenes can interact with estrogen receptors. Exploring whether this compound affects estrogen signaling pathways may provide insights into hormone-related diseases .
Material Science Applications
Beyond medicinal uses, thiophenes contribute to material science. They are employed in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Thiophene derivatives are utilized as corrosion inhibitors. Investigating whether this compound exhibits such properties could be relevant for industrial applications .
Future Directions
properties
IUPAC Name |
6-ethyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2.ClH/c1-2-18-6-5-9-11(8-18)22-15(12(9)13(16)19)17-14(20)10-4-3-7-21-10;/h3-4,7H,2,5-6,8H2,1H3,(H2,16,19)(H,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOZMZVNRGCJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6485849.png)
![2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6485859.png)
![1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6485861.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol dihydrochloride](/img/structure/B6485862.png)
![4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6485870.png)
![4-({[(3E)-1-[(4-chlorophenyl)methyl]-2,2,4-trioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-3-ylidene]methyl}amino)benzene-1-sulfonamide](/img/structure/B6485894.png)
![N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6485901.png)
![2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6485905.png)
![3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B6485909.png)

![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B6485920.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B6485928.png)
![2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6485938.png)
![3,4,5-triethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6485944.png)